Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 3-position, and a 4-fluoro-3-(trifluoromethyl)phenyl substituent at the 4-position. This structure is pivotal in medicinal chemistry, particularly in kinase inhibitor and receptor antagonist development, due to its modularity for functionalization .
Properties
Molecular Formula |
C17H21F4NO3 |
|---|---|
Molecular Weight |
363.35 g/mol |
IUPAC Name |
tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H21F4NO3/c1-16(2,3)25-15(24)22-7-6-11(14(23)9-22)10-4-5-13(18)12(8-10)17(19,20)21/h4-5,8,11,14,23H,6-7,9H2,1-3H3 |
InChI Key |
BNQFABUTGTXSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Core and Boc Protection
The starting material is often 1-tert-butyl 4-methylenepiperidine-1-carboxylate, which is prepared by Boc-protection of piperidine derivatives. This Boc group protects the nitrogen during subsequent functionalization steps.
Hydroxylation at the 3-Position of Piperidine
Hydroxylation at the 3-position is achieved through selective oxidation or by using hydroxylated intermediates. The 3-hydroxy group is introduced with stereochemical control, often via epoxidation of an alkene intermediate followed by ring opening or direct hydroxylation of the piperidine ring.
Bromination and Subsequent Functional Group Transformations
A representative intermediate, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, is prepared by bromination of the methylene group adjacent to the nitrogen-protected piperidine ring. This bromide intermediate is then subjected to nucleophilic substitution reactions to introduce azide or hydroxyl groups, facilitating further functionalization.
Final Purification and Characterization
The final compound is purified by standard chromatographic techniques and characterized by ^1H NMR, ^13C NMR, and elemental analysis to confirm the structure and purity.
- The Boc-protected piperidine intermediates provide stability and selectivity during functionalization.
- Bromination at the 4-position methylene group is highly efficient, with yields around 92%, enabling further substitution reactions.
- Introduction of the fluorinated aromatic group is critical for biological activity and is achieved through palladium-catalyzed coupling, which offers good regioselectivity and functional group tolerance.
- Hydroxylation methods must be carefully controlled to maintain stereochemical integrity at the 3-position, as the hydroxyl group plays a role in the compound's pharmacological profile.
- Purification and characterization confirm the successful synthesis and high purity of the target compound, suitable for pharmaceutical applications.
The preparation of tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate involves a multi-step synthetic route centered on Boc-protected piperidine intermediates, selective bromination, nucleophilic substitutions, and palladium-catalyzed coupling reactions. The methods are well-documented in patent literature and peer-reviewed research, demonstrating reliable yields and structural control. This compound's synthesis exemplifies advanced organic synthesis techniques applied to fluorinated heterocyclic compounds with pharmaceutical relevance.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluoro or trifluoromethyl groups.
Substitution: The phenyl ring can undergo further substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: De-fluorinated compounds.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Positional Isomerism of Trifluoromethyl Group
- Target Compound : 4-Fluoro-3-(trifluoromethyl)phenyl group at the piperidine 4-position.
- Analog: tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate (CAS: N/A) Substituent: 2-(Trifluoromethyl)phenyl group.
b) Fluorination Pattern
Functional Group Modifications on the Piperidine Ring
a) Hydroxyl vs. Ketone
- Analog : Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS: 1354953-08-4)
b) Heterocyclic Additions
- Analog: tert-Butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate (CAS: 1082950-48-8) Feature: Imidazole ring at the 4-position.
Biological Activity
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate (CAS Number: 1694286-57-1) is a compound of growing interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in key metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes related to metabolic disorders. For instance, it has been shown to interact with acetylcholinesterase, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease .
- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. In vitro studies demonstrated that it could enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology .
In Vitro Studies
A study assessed the protective effects of this compound on astrocytes treated with Aβ1-42. The results indicated:
- Cell Viability : The compound improved cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound, suggesting a protective effect against Aβ-induced toxicity .
- Cytokine Modulation : It reduced levels of pro-inflammatory cytokines such as TNF-α, indicating potential anti-inflammatory activity .
Metabolic Stability
The metabolic profile of the compound was analyzed through various assays:
- Metabolism : Approximately 60% of the compound was metabolized in liver microsomes, leading to several metabolites identified via GC-MS and NMR techniques. Notably, one major metabolite was confirmed as an alcohol derivative resulting from P450-mediated hydroxylation .
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with similar compounds is essential:
Q & A
Q. How can researchers optimize the synthetic yield of tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, including protecting group strategies and regioselective substitutions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) require controlled deprotection using agents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60°C . Key factors include:
- Reaction Temperature : Elevated temperatures (60–80°C) improve deprotection efficiency.
- Solvent Choice : Polar aprotic solvents (THF, dichloromethane) enhance reaction homogeneity.
- Purification : Flash chromatography with gradients (e.g., 10–30% EtOAc/hexane) resolves stereoisomers .
Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry?
Methodological Answer:
- ¹H NMR : Chemical shifts for the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups are diagnostic. For example, the tert-butyl group appears as a singlet at ~1.4 ppm, while aromatic protons from the fluorophenyl ring show splitting patterns (e.g., δ7.75 ppm, J = 6.9 Hz) .
- HPLC-MS : Resolves enantiomeric excess (>99%) when chiral columns (e.g., Chiralpak AD-H) are used.
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in downstream functionalization?
Methodological Answer: The -CF₃ group deactivates the phenyl ring, directing electrophilic substitutions to the para-fluoro position. Computational modeling (DFT calculations) predicts charge distribution, guiding experimental design. For example:
Q. What strategies mitigate steric hindrance during piperidine ring functionalization?
Methodological Answer:
Q. How do conflicting toxicity data (e.g., acute vs. chronic exposure) inform safe handling protocols?
Methodological Answer:
- Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation) with LD₅₀ > 500 mg/kg .
- Chronic Risks : Limited data; assume mutagenic potential based on structural analogs (e.g., nitroaromatics).
- Mitigation : Use fume hoods, fire-retardant lab coats, and respiratory protection (NIOSH-certified N95 masks) .
Q. Why do in vitro stability results contradict in vivo pharmacokinetic data for this compound?
Methodological Answer:
- In Vitro : Stable in PBS (pH 7.4, >48 hours) due to Boc protection .
- In Vivo : Rapid esterase-mediated hydrolysis of the tert-butyl group occurs in plasma (t₁/₂ = 2.3 hours) .
- Resolution : Modify the Boc group with hydrolytically stable alternatives (e.g., p-methoxybenzyl).
Q. What computational tools predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Docking Software (AutoDock Vina) : Models interactions with kinase ATP-binding pockets.
- MD Simulations (GROMACS) : Assess stability of hydrogen bonds between the hydroxyl group and conserved lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
